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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl
hexanoate, a fatty acid ester relevant in various research and development fields. The
information presented herein includes Gas Chromatography-Mass Spectrometry (GC-MS) and
Nuclear Magnetic Resonance (NMR) data, complete with detailed experimental protocols and a
visual representation of its mass spectral fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS)
Data

GC-MS is a cornerstone technique for the separation and identification of volatile compounds
like heptyl hexanoate. The following table summarizes its key chromatographic and mass
spectrometric characteristics.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1593790?utm_src=pdf-interest
https://www.benchchem.com/product/b1593790?utm_src=pdf-body
https://www.benchchem.com/product/b1593790?utm_src=pdf-body
https://www.benchchem.com/product/b1593790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
Molecular Formula C13H2602 [1]
Molecular Weight 214.34 g/mol [1]
CAS Number 6976-72-3 [2]
Kovats Retention Index

1459, 1470 [1]
(Standard Non-Polar Column)
Kovats Retention Index (Semi-

1448, 1482 [1]
Standard Non-Polar Column)
Kovats Retention Index

1683, 1703, 1706 [1]

(Standard Polar Column)

The mass spectrum of heptyl hexanoate obtained by electron ionization (El) is characterized
by a series of fragment ions. The most abundant ions are listed in the table below.

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Proposed Fragment
m/z
43 99.99 [C3H7]*
[CeH1302]* (McLafferty
117 97.22
rearrangement)
99 73.37 [CeH110]*
41 69.79 [CsHs]*
57 68.03 [CaHs]*

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of fatty acid esters like heptyl hexanoate by
GC-MS, based on established methodologies.[3][4][5]

1. Sample Preparation:
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» Heptyl hexanoate, being a relatively volatile ester, can often be analyzed directly.

» Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of
approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

e Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
 Injector Temperature: 250 °C.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,
0.25 pum film thickness), is commonly used.

e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.

o Ramp to 250 °C at a rate of 10 °C/min.

o Final hold at 250 °C for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
 lonization Mode: Electron lonization (El) at 70 eV.
e lon Source Temperature: 230 °C.
e Quadrupole Temperature: 150 °C.
e Mass Range: Scan from m/z 40 to 400.

e Solvent Delay: 3 minutes.

Fragmentation Pathway of Heptyl Hexanoate
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The fragmentation of heptyl hexanoate in an El source is a key identifier. The following
diagram illustrates the major fragmentation pathways.

Acylium ion

- C7H14 (Alkene loss)

Click to download full resolution via product page

Caption: Major fragmentation pathways of heptyl hexanoate under electron ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While experimentally obtained spectra for heptyl hexanoate are not readily available
in public databases, the chemical shifts can be reliably predicted based on the analysis of
homologous esters and established chemical shift ranges.[6][7][8]

Predicted *H NMR Data
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
H-a (CHs of )
0.90 Triplet 3H
hexanoate)

H-b, ¢, d (CHz of

1.30-1.35 Multiplet 6H
hexanoate)
H-e (CH2-COO0) 2.28 Triplet 2H
H-f (O-CHz) 4.05 Triplet 2H
H-g, h, i, j, k (CHz of ]

1.25-1.65 Multiplet 10H
heptyl)
H-1 (CHs of heptyl) 0.88 Triplet 3H

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1 (C=0) 173.9

C-2 (CH2-COO) 34.3

C-3, C-4, C-5 (CH2 of hexanoate) 22.4,24.8,31.3

C-6 (CHs of hexanoate) 13.9

C-1' (O-CH2) 64.4

C-2', C-3, C-4', C-5', C-6' (CH2 of heptyl) 22.6, 25.9, 28.6, 29.0, 31.8

C-7' (CHs of heptyl) 14.0

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring *H and 3C NMR spectra of fatty acid esters.[6]

[9]

1. Sample Preparation:
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» Dissolve approximately 10-20 mg of the heptyl hexanoate sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (d = 0.00 ppm).
» Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:

e Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining well-
resolved spectra.

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse (zg) sequence.
o Number of Scans: 16-32 scans.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.
e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
o Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0-200 ppm.

o DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90
experiments can be performed to differentiate between CH, CHz, and CHs groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the combined spectroscopic analysis
of heptyl hexanoate.
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Structural Elucidation
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Caption: Workflow for the structural elucidation of heptyl hexanoate using GC-MS and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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